5,6,7-Trimethyl-1,8-naphthyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-6-7(2)9-4-5-10(12(15)16)14-11(9)13-8(6)3/h4-5H,1-3H3,(H,15,16) |
InChI Key |
DSECPKJIVZKDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metals are used as catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially modifying the methyl groups or the naphthyridine ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metals like palladium or platinum for catalytic hydrogenation.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
Ligands: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Photochemical Properties: Its unique structure allows it to be used in light-emitting diodes and dye-sensitized solar cells.
Biology and Medicine:
Antibacterial Agents: Compounds containing the 1,8-naphthyridine core, such as gemifloxacin, are used to treat bacterial infections.
Molecular Sensors: It can be used in the development of molecular sensors and self-assembly host-guest systems.
Industry:
Dye-Sensitized Solar Cells: Its photochemical properties make it suitable for use in solar energy applications.
Light-Emitting Diodes: The compound’s ability to emit light upon excitation is valuable in the production of LEDs.
Mechanism of Action
The mechanism by which 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid exerts its effects depends on its application:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Fluorescence: The amino derivative (ATMND) exhibits strong fluorescence in solution but undergoes quenching upon interaction with target molecules like cocaine . The carboxylic acid analogs (e.g., 2-carboxylic acid) are less likely to fluoresce due to electronic effects of the -COOH group.
However, excessive methylation (trimethyl vs. dimethyl) may reduce solubility .
Positional Isomerism :
- The 3-carboxylic acid isomer (vs. 2-carboxylic acid) shows altered hydrogen-bonding capabilities in foldamers, affecting self-assembly and curvature in supramolecular structures .
Hydrogenated Derivatives :
- Tetrahydro-naphthyridines (e.g., 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid) offer improved metabolic stability compared to aromatic counterparts, making them attractive for pharmaceuticals .
Biological Activity
5,6,7-Trimethyl-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique bicyclic structure and the presence of methyl groups at the 5, 6, and 7 positions. This structural configuration enhances its solubility and reactivity, making it a compound of interest in various biological studies. The compound has demonstrated significant biological activities, particularly in the realms of molecular biology and pharmacology.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : Approximately 216.24 g/mol
- Structure : Contains two fused nitrogen-containing rings which contribute to its chemical properties.
1. DNA Binding Affinity
Research indicates that this compound exhibits selective binding to cytosine residues opposite apurinic sites within DNA duplexes. This interaction suggests potential applications in gene expression modulation and DNA repair mechanisms. The binding affinity can be quantified through fluorescence quenching methods, providing insights into the compound's mechanism of action and therapeutic applications.
2. Antimicrobial Properties
The compound has been linked to antimicrobial activity against various pathogens. It is part of a broader class of 1,8-naphthyridine derivatives known for their diverse biological properties, including antibacterial and antifungal activities .
3. Anticancer Potential
Studies have shown that derivatives of naphthyridine compounds can exhibit anticancer activities. While specific data on this compound is limited, its structural relatives have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
4. Neurological Applications
There is emerging evidence suggesting that naphthyridine derivatives may have applications in treating neurological disorders such as Alzheimer's disease and depression . These compounds are being explored for their potential neuroprotective effects and ability to modulate neurotransmitter systems.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. This includes modulation of enzyme activity and influence on signaling pathways related to cell proliferation and apoptosis .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,6-Dichloro-1,8-naphthyridin-2(1H)-one | C₁₀H₇Cl₂N | Chlorine substituents alter reactivity |
| 2-Phenyl-1,6-naphthyridine-3-carboxylic acid | C₁₂H₁₀N₂O₂ | Phenyl group influences biological activity |
| 4-Bromo-5,6-dihydro-1H-naphthyridin | C₁₀H₁₀BrN | Bromine substitution affects solubility |
| 7-Amino-2-methyl-1,8-naphthyridin | C₉H₁₀N₄ | Amino group enhances reactivity |
The unique methyl substitutions in this compound contribute to its distinct biological activity compared to other naphthyridine derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of naphthyridine derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain naphthyridine derivatives exhibited significant antibacterial activity against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with some compounds showing MIC values lower than traditional antibiotics .
- Anticancer Activity : In vitro studies indicated that naphthyridine derivatives could induce apoptosis in breast cancer cells through a mechanism involving DNA damage response pathways .
- Neuroprotective Effects : Research highlighted the potential of naphthyridine compounds in protecting neuronal cells from oxidative stress-induced damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5,6,7-Trimethyl-1,8-naphthyridine-2-carboxylic acid?
- Answer : A four-step Gould–Jacobs reaction is commonly employed. This involves:
Condensation of 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate.
Cyclization in phenoxy ether under reflux to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
N-alkylation with methyl groups using sodium hydride in anhydrous DMF.
Hydrolysis with aqueous NaOH to obtain the carboxylic acid derivative.
Purification via column chromatography (methanol:chloroform, 10:40) ensures high purity. Structural confirmation is achieved using FTIR, , and mass spectrometry .
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer :
- FTIR : Look for characteristic peaks at ~1700 cm (carboxylic acid C=O stretch) and ~3200 cm (O-H stretch).
- : Signals at δ 8.02–9.11 ppm correspond to aromatic protons on the naphthyridine ring. Methyl groups appear as singlets at δ 2.5–3.0 ppm.
- Mass Spectrometry : A molecular ion peak matching the molecular weight (e.g., m/z 231.1 for the parent compound) confirms the structure .
Q. What precautions are necessary when handling naphthyridine derivatives during synthesis?
- Answer :
- Use inert atmospheres (N/Ar) for alkylation steps to prevent oxidation.
- Hydrolysis with NaOH requires controlled temperature to avoid decarboxylation.
- Purify intermediates rigorously to prevent cross-contamination, as impurities can skew biological assay results .
Advanced Research Questions
Q. How can computational methods guide the design of this compound analogues for enhanced bioactivity?
- Answer :
- Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial gyrase or kinases).
- Use QSAR models to correlate substituent effects (e.g., methyl groups at positions 5,6,7) with activity. For instance, increased lipophilicity from methyl groups may improve membrane permeability.
- Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What experimental strategies resolve contradictions in biological activity data for naphthyridine derivatives?
- Answer :
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities. Note that commercial sources may lack analytical data, necessitating in-house validation .
- Assay Standardization : Control variables like pH, solvent (e.g., DMSO concentration), and cell line passage number.
- Mechanistic Studies : Employ knockout models or enzyme inhibition assays to confirm target specificity. For example, test against mutant bacterial strains to validate gyrase inhibition .
Q. How can decarboxylation reactions of 1,8-naphthyridinecarboxylic acids be optimized for specific applications?
- Answer :
- Thermal Decarboxylation : Heat the compound at 260°C with Cu bronze to remove CO. Yields up to 78% are achievable.
- Catalytic Methods : Use Cu/KCN in MeSO to facilitate decarboxylation at lower temperatures.
- Irradiation : UV light can induce decarboxylation but may yield side products (e.g., dimerization) .
Q. What strategies improve the solubility and bioavailability of this compound?
- Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt.
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for enhanced permeability, followed by in vivo hydrolysis.
- Nanoformulation : Use liposomes or PLGA nanoparticles to encapsulate the compound, improving cellular uptake .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting results in SAR studies of naphthyridine derivatives?
- Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like substituent position (e.g., methyl vs. trifluoromethyl groups).
- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents.
- Structural Elucidation : Use X-ray crystallography to confirm stereochemical effects, which may explain activity discrepancies .
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).
- Molecular Dynamics Simulations : Assess binding stability with target proteins over time (e.g., 100 ns simulations in GROMACS).
- PAINS Filtering : Rule out pan-assay interference compounds using tools like ZINC20 .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
